Cas no 86915-22-2 (7-Bromo-3-methyl-1H-indole)

7-Bromo-3-methyl-1H-indole structure
7-Bromo-3-methyl-1H-indole structure
Product Name:7-Bromo-3-methyl-1H-indole
Numero CAS:86915-22-2
MF:C9H8BrN
MW:210.070521354675
MDL:MFCD07799775
CID:660180
PubChem ID:13030606
Update Time:2024-10-26

7-Bromo-3-methyl-1H-indole Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Bromo-3-methyl-1H-indole
    • 1H-Indole, 7-bromo-3-methyl-
    • 7-BroMo-3-Methylindole
    • 7-Bromo-3-methyl-1H-indole (ACI)
    • 3-Methyl-7-bromoindole
    • AKOS015898556
    • MFCD07799775
    • AS-35464
    • SB14937
    • DA-19322
    • NNHOFIYUZHKOFD-UHFFFAOYSA-N
    • SY067993
    • CS-0093897
    • 853355-96-1
    • SCHEMBL1137500
    • 86915-22-2
    • MDL: MFCD07799775
    • Inchi: 1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3
    • Chiave InChI: NNHOFIYUZHKOFD-UHFFFAOYSA-N
    • Sorrisi: BrC1C2=C(C(C)=CN2)C=CC=1

Proprietà calcolate

  • Massa esatta: 208.98401g/mol
  • Massa monoisotopica: 208.98401g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 15.8Ų

Proprietà sperimentali

  • Colore/forma: Pale-yellow to Yellow-brown Solid
  • Densità: 1.563±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Molto leggermente solubile (0,32 g/l) (25°C),

7-Bromo-3-methyl-1H-indole Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302;H317
  • Dichiarazione di avvertimento: P280;P305+P351+P338
  • Condizioni di conservazione:Room temperature

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7-Bromo-3-methyl-1H-indole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 0 °C
Riferimento
Organocatalytic Formal (3+2) Cycloaddition toward Chiral Pyrrolo[1,2-a]indoles via Dynamic Kinetic Resolution of Allene Intermediates
Bai, Jian-Fei; et al, Organic Letters, 2020, 22(14), 5439-5445

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: tert-Butanol ,  Water Solvents: Tetrahydrofuran
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
Riferimento
Directed C-7 lithiation of 1-(2,2-diethylbutanoyl)indoles
Fukuda, Tsutomu; et al, Tetrahedron, 1999, 55(30), 9151-9162

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  5 min, 0 °C; 2 h, 0 °C → 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  40 °C; 1 h, 40 °C → 90 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; overnight, rt
1.4 Reagents: Water ;  rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.6 Reagents: Water ;  15 min, rt
Riferimento
Cu-Catalyzed Dimerization of Indole Derived Oxime Acetate for Synthesis of Biimidazo[1,2-a]indoles
Xie, Tao; et al, Journal of Organic Chemistry, 2021, 86(8), 5518-5529

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -45 °C; 30 min, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  -45 °C; -45 °C → rt
Riferimento
Bidentate P, N-P Ligand for Nickel-Catalyzed Cross-Coupling of Aryl or Benzyl Chlorides with ArMgX
Ghosh, Raju; et al, Journal of Organic Chemistry, 2010, 75(23), 8283-8286

Metodo di produzione 5

Condizioni di reazione
Riferimento
Structure-Activity Relationship Studies Leading to the Identification of (2E)-3-[l-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide (DG-041), a Potent and Selective Prostanoid EP3 Receptor Antagonist, as a Novel Antiplatelet Agent That Does Not Prolong Bleeding
Singh, Jasbir; et al, Journal of Medicinal Chemistry, 2010, 53(1), 18-36

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Acetic acid ;  overnight, 100 °C
Riferimento
Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet-Spengler Reactions for Construction of Polycyclic Indoles Containing Spiro Quaternary Stereocenters
Wang, Xin-Wei ; et al, Organic Letters, 2022, 24(8), 1727-1731

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Diethyl ether
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether
2.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Solvents: Diethyl ether
3.1 Reagents: tert-Butanol ,  Water Solvents: Tetrahydrofuran
3.2 Solvents: Water
3.3 Solvents: Diethyl ether
Riferimento
Directed C-7 lithiation of 1-(2,2-diethylbutanoyl)indoles
Fukuda, Tsutomu; et al, Tetrahedron, 1999, 55(30), 9151-9162

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Cobalt bis(tetrafluoroborate) hexahydrate Solvents: Methanol ;  24 h, 100 °C
Riferimento
Methylation of C(sp3)-H/C(sp2)-H Bonds with Methanol Catalyzed by Cobalt System
Liu, Zhenghui; et al, Organic Letters, 2017, 19(19), 5228-5231

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 2885997-69-1 Solvents: Methanol ;  24 h, 110 °C
Riferimento
α-Methylation of Ketones and Indoles Catalyzed by a Manganese(I) PCNHCP Pincer Complex with Methanol as a C1 Source
Thenarukandiyil, Ranjeesh; et al, Organometallics, 2023, 42(1), 62-71

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ;  17 h, 140 °C
Riferimento
Iridium-catalyzed methylation of indoles and pyrroles using methanol as feedstock
Chen, Shu-Jie; et al, RSC Advances, 2015, 5(86), 70329-70332

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, 0 °C; overnight, rt
Riferimento
2-alkylation of 3-alkyindoles with unactivated alkenes
Pan, Xuling; et al, Frontiers in Chemistry (Lausanne, 2022, 10,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  30 min, 0 °C; 2 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  40 °C; 1 h, 90 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, 0 °C; overnight, rt
Riferimento
2-alkylation of 3-alkyindoles with unactivated alkenes
Pan, Xuling; et al, Frontiers in Chemistry (Lausanne, 2022, 10,

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies
Dobbs, Adrian, Journal of Organic Chemistry, 2001, 66(2), 638-641

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ;  44 h, 60 °C
Riferimento
Ir(III)-Catalysed electrooxidative intramolecular dehydrogenative C-H/N-H coupling for the synthesis of N-H indoles
Kim, Youyoung; et al, Chemical Communications (Cambridge, 2021, 57(92), 12309-12312

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Zinc chloride Solvents: p-Xylene ;  20 min, 160 °C; 160 °C
Riferimento
Visible Light-Mediated C-H Difluoromethylation of Electron-Rich Heteroarenes
Su, Yi-Ming; et al, Organic Letters, 2014, 16(11), 2958-2961

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Borane Catalysts: Tetrahydrofuran
Riferimento
A versatile and efficient process to 3-substituted indoles from anilines
Wierenga, Wendell; et al, Tetrahedron Letters, 1983, 24(24), 2437-40

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Diethyl ether
2.1 Reagents: tert-Butanol ,  Water Solvents: Tetrahydrofuran
2.2 Solvents: Water
2.3 Solvents: Diethyl ether
Riferimento
Directed C-7 lithiation of 1-(2,2-diethylbutanoyl)indoles
Fukuda, Tsutomu; et al, Tetrahedron, 1999, 55(30), 9151-9162

7-Bromo-3-methyl-1H-indole Raw materials

7-Bromo-3-methyl-1H-indole Preparation Products

7-Bromo-3-methyl-1H-indole Fornitori

Amadis Chemical Company Limited
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(CAS:86915-22-2)7-Bromo-3-methyl-1H-indole
Numero d'ordine:A922599
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Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:33
Prezzo ($):294.0/1029.0
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(CAS:86915-22-2)7-Bromo-3-methyl-1H-indole
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Quantità:1g/5g
Prezzo ($):294.0/1029.0
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